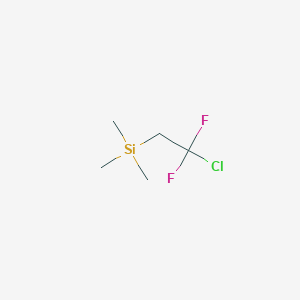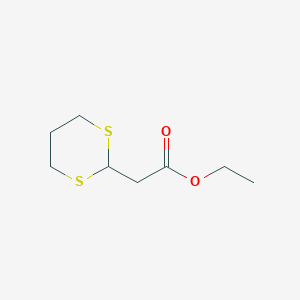
1,3-Dithiane-2-acetic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiane-2-acetic acid, ethyl ester is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
1,3-Dithiane-2-acetic acid, ethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3/Et2O) as a catalyst . This reaction yields the desired compound with good efficiency. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
1,3-Dithiane-2-acetic acid, ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form trans bis-sulfoxide using asymmetric oxidation protocols.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound participates in syn-selective aldol reactions, where it acts as a nucleophile.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include boron trifluoride etherate (BF3/Et2O) for synthesis, and various oxidizing and reducing agents for subsequent transformations. Major products formed from these reactions include trans bis-sulfoxide and α-keto esters .
Applications De Recherche Scientifique
1,3-Dithiane-2-acetic acid, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1,3-Dithiane-2-acetic acid, ethyl ester exerts its effects involves its reactivity as a nucleophile. The compound can form carbanions, which are highly reactive intermediates that participate in various chemical reactions. These carbanions can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
1,3-Dithiane-2-acetic acid, ethyl ester can be compared with other similar compounds such as:
1,3-Dithiolane-2-acetic acid, ethyl ester: Similar in structure but with different reactivity due to the presence of a dithiolane ring instead of a dithiane ring.
Ethyl 1,3-dithiane-2-carboxylate: Another dithiane derivative used in similar synthetic applications.
Ethyl diethoxyacetate: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable carbanions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
70562-14-0 |
|---|---|
Formule moléculaire |
C8H14O2S2 |
Poids moléculaire |
206.3 g/mol |
Nom IUPAC |
ethyl 2-(1,3-dithian-2-yl)acetate |
InChI |
InChI=1S/C8H14O2S2/c1-2-10-7(9)6-8-11-4-3-5-12-8/h8H,2-6H2,1H3 |
Clé InChI |
LLVWFZOQANNVNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
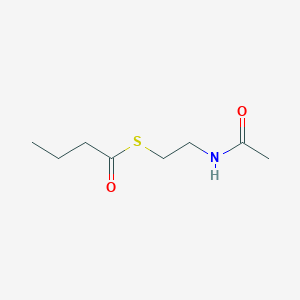

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
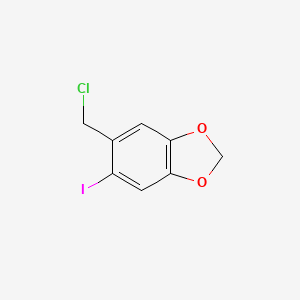
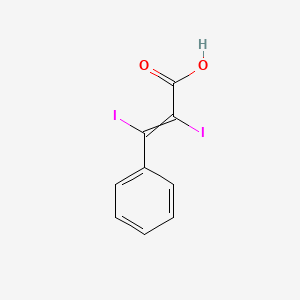
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
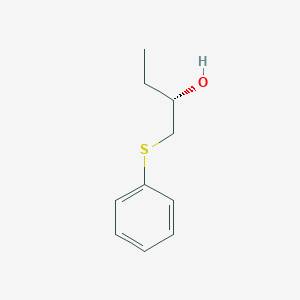
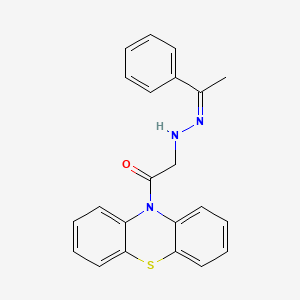
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
